Di-PDMS vs. BAL, DMDMS, and DEDMS in Lead Mobilization: Whole-Body and Multi-Organ Quantification
In a head-to-head in vivo study, Di-PDMS was identified as the most effective of three DMSA diesters for mobilizing freshly injected lead from mice. Di-PDMS significantly outperformed BAL (dimercaprol) in reducing whole-body lead burden and in lowering lead levels in kidneys, liver, and spleen. Brain lead reduction was comparable between Di-PDMS and BAL [1].
| Evidence Dimension | Lead mobilization from whole body and soft tissues |
|---|---|
| Target Compound Data | Di-PDMS (0.4 mmol/kg i.p.): Lead levels in kidneys, liver, and spleen significantly below BAL-treated levels; most effective diester for whole-body lead reduction (exact percentage not extractable from abstract; organ-level significance reported) |
| Comparator Or Baseline | BAL (2,3-dimercapto-1-propanol, 0.4 mmol/kg i.p.); DMDMS (dimethyl ester); DEDMS (diethyl ester); untreated controls |
| Quantified Difference | Di-PDMS significantly superior to BAL in whole-body and soft-tissue (kidney, liver, spleen) lead reduction (p < 0.05). Each diester (DMDMS, DEDMS, Di-PDMS) was significantly more effective than BAL in whole-body lead reduction. |
| Conditions | Mouse model; freshly injected lead; single-equimolar-dose i.p. administration |
Why This Matters
This demonstrates that Di-PDMS provides superior lead decorporation over the historical clinical chelator BAL and over shorter-chain diester homologs, supporting its selection as the research standard for in vivo lead mobilization studies.
- [1] Singh PK, Jones MM, Xu Z, Gale GR, Smith AB, Atkins LM. Mobilization of lead by esters of meso-2,3-dimercaptosuccinic acid. J Toxicol Environ Health. 1989;27(4):423-34. DOI: 10.1080/15287398909531313. View Source
